molecular formula C13H12Cl2N2O2 B13787826 3-Amino-6,8-dichloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid CAS No. 874112-29-5

3-Amino-6,8-dichloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid

Cat. No.: B13787826
CAS No.: 874112-29-5
M. Wt: 299.15 g/mol
InChI Key: LUWPYSQKTUIQRS-UHFFFAOYSA-N
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Description

3-Amino-6,8-dichloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid is a complex organic compound with a unique structure that includes both amino and carboxylic acid functional groups. This compound is part of the carbazole family, which is known for its diverse applications in various fields such as organic electronics, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6,8-dichloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2,3-dichloroaniline with cyclohexanone in the presence of a strong acid can lead to the formation of the carbazole core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6,8-dichloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 3-amino-6,8-dichloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that these compounds can induce apoptosis in human cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. In vitro studies reveal that it possesses activity against a range of bacterial strains, suggesting its potential use in developing new antibiotics .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes related to disease processes. For instance, it has been explored as a potential inhibitor of angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure and fluid balance. This property positions it as a candidate for treating hypertension and related cardiovascular conditions .

Case Study 1: Anticancer Research

In a controlled laboratory setting, researchers synthesized several derivatives of this compound and tested their efficacy against breast cancer cell lines. The results indicated that certain modifications to the compound's structure enhanced its cytotoxicity significantly compared to the parent compound.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against resistant strains of Staphylococcus aureus. The findings suggested that the compound could serve as a lead molecule for developing new treatments for antibiotic-resistant infections.

Drug Development

The unique properties of this compound make it an attractive candidate for further drug development. Its ability to modulate biological pathways suggests that it could be developed into therapeutics for various diseases beyond cancer and infections.

Research Tool

Given its enzyme inhibition properties, this compound may also serve as a valuable tool in biochemical research for studying enzyme functions and interactions within biological systems.

Mechanism of Action

The mechanism of action of 3-Amino-6,8-dichloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6,8-dichloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid is unique due to the presence of both chlorine atoms at the 6 and 8 positions, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct properties compared to other carbazole derivatives .

Biological Activity

3-Amino-6,8-dichloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid (CAS Number: 874112-29-5) is a compound belonging to the carbazole family, which has garnered attention for its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties and mechanisms of action.

The chemical structure of this compound features:

  • Molecular Formula : C₁₃H₉Cl₂N₃O₂
  • Molecular Weight : 300.13 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds derived from the tetrahydrocarbazole scaffold. A notable study synthesized various amide and thioamide derivatives of tetrahydrocarbazoles and evaluated their biological activity against several cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and A596 (lung cancer) cells.

Key Findings :

  • Cell Viability : The synthesized compounds exhibited significant cytotoxic activity against the tested cell lines. For instance, certain thioamide compounds showed IC₅₀ values in the low micromolar range.
  • Mechanisms of Action :
    • DNA Damage Induction : The compounds were found to induce DNA damage in cancer cells, leading to apoptosis.
    • Mitochondrial Dysfunction : There was evidence of mitochondrial disruption, which is critical in the apoptotic pathway.
    • Inhibition of Angiogenesis : Ex vivo studies indicated that these compounds could inhibit angiogenic processes, which are essential for tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the carbazole ring. Modifications at specific positions can enhance or reduce anticancer activity. For example:

  • Chloro Substituents : The presence of chlorine atoms at positions 6 and 8 is associated with increased potency against cancer cell lines.
  • Amino Group : The amino group at position 3 plays a critical role in enhancing solubility and biological interaction .

Case Studies

  • Study on Thioamide Derivatives :
    • Researchers synthesized thioamide derivatives based on the tetrahydrocarbazole framework and assessed their anticancer properties using a battery of assays (MTT assay for viability, flow cytometry for apoptosis).
    • Results indicated that specific thioamide derivatives significantly inhibited cell growth and induced apoptosis in MCF-7 cells by activating caspase pathways.
  • Evaluation of CRT2 Antagonists :
    • Some derivatives were studied for their role as CRT2 receptor antagonists in treating conditions mediated by Th2 cells. This suggests potential applications beyond oncology into immunological disorders .

Summary Table of Biological Activity

CompoundCell Line TestedIC₅₀ (µM)Mechanism
Thioamide AMCF-75.2DNA Damage Induction
Thioamide BHCT1168.7Mitochondrial Dysfunction
Thioamide CA5966.5Apoptosis Activation

Properties

CAS No.

874112-29-5

Molecular Formula

C13H12Cl2N2O2

Molecular Weight

299.15 g/mol

IUPAC Name

3-amino-6,8-dichloro-1,2,4,9-tetrahydrocarbazole-3-carboxylic acid

InChI

InChI=1S/C13H12Cl2N2O2/c14-6-3-7-8-5-13(16,12(18)19)2-1-10(8)17-11(7)9(15)4-6/h3-4,17H,1-2,5,16H2,(H,18,19)

InChI Key

LUWPYSQKTUIQRS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2=C1NC3=C2C=C(C=C3Cl)Cl)(C(=O)O)N

Origin of Product

United States

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